Methyl 5-bromo-2-fluoro-3-methoxybenzoate
Overview
Description
Methyl 5-bromo-2-fluoro-3-methoxybenzoate is an organic compound with the molecular formula C9H8BrFO3 and a molecular weight of 263.06 g/mol . It is a benzoate ester derivative, characterized by the presence of bromine, fluorine, and methoxy functional groups attached to a benzene ring. This compound is used in various chemical syntheses and research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 5-bromo-2-fluoro-3-methoxybenzoate typically involves the esterification of 5-bromo-2-fluoro-3-methoxybenzoic acid with methanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity. The product is then purified through recrystallization or distillation .
Chemical Reactions Analysis
Types of Reactions: Methyl 5-bromo-2-fluoro-3-methoxybenzoate undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines or thiols under appropriate conditions.
Electrophilic Aromatic Substitution: The methoxy group activates the benzene ring towards electrophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide or potassium thiolate in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.
Electrophilic Aromatic Substitution: Reagents like nitric acid or sulfuric acid can be used to introduce nitro groups onto the benzene ring.
Major Products:
Nucleophilic Substitution: Products include substituted benzoates with various functional groups replacing the bromine atom.
Electrophilic Aromatic Substitution: Products include nitrobenzoates and other substituted derivatives.
Scientific Research Applications
Methyl 5-bromo-2-fluoro-3-methoxybenzoate is utilized in several scientific research fields:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules and pharmaceuticals.
Biology: The compound is used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Medicine: It is investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: The compound is used in the production of agrochemicals and specialty chemicals.
Mechanism of Action
The mechanism of action of Methyl 5-bromo-2-fluoro-3-methoxybenzoate involves its interaction with specific molecular targets. The methoxy group enhances its binding affinity to certain enzymes and receptors, while the bromine and fluorine atoms contribute to its reactivity and stability. The compound can inhibit enzyme activity by forming covalent bonds with active site residues or by competing with natural substrates .
Comparison with Similar Compounds
Methyl 2-bromo-5-methoxybenzoate: Similar structure but lacks the fluorine atom.
Methyl 5-bromo-4-chloro-2-fluorobenzoate: Contains an additional chlorine atom, altering its reactivity and applications
Uniqueness: Methyl 5-bromo-2-fluoro-3-methoxybenzoate is unique due to the combination of bromine, fluorine, and methoxy groups, which confer distinct chemical properties and reactivity patterns. This makes it a valuable compound for various synthetic and research applications .
Properties
IUPAC Name |
methyl 5-bromo-2-fluoro-3-methoxybenzoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8BrFO3/c1-13-7-4-5(10)3-6(8(7)11)9(12)14-2/h3-4H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GPGFMRUTTAZCNO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1F)C(=O)OC)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8BrFO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.06 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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